2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride is a chemical compound that belongs to the class of substituted propiophenones. It is primarily recognized for its role as an active pharmaceutical ingredient and is structurally related to bupropion, an antidepressant and smoking cessation aid. This compound exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride can be traced back to various chemical processes involving the chlorination and bromination of propiophenone derivatives. Notably, the compound can be synthesized from 3'-chloropropiophenone through a series of reactions involving tert-butylamine and bromine, ultimately yielding the hydrochloride salt form .
This compound is classified under:
The synthesis of 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride typically involves:
The reaction conditions are critical for optimizing yield and purity. The use of tert-butylamine not only serves as a reactant but also acts as a solvent, facilitating a homogeneous reaction mixture that simplifies product isolation .
The molecular structure of 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride can be represented as follows:
The structural representation includes:
2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its pharmacological activity.
The mechanism of action for 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride is closely related to its interaction with neurotransmitter systems. It primarily acts as a reuptake inhibitor for norepinephrine and dopamine, contributing to its antidepressant effects.
Studies indicate that this compound may also exhibit antagonistic effects on nicotinic acetylcholine receptors, which are relevant in nicotine addiction therapies .
Relevant data from physical property analyses indicate that the compound's stability and solubility make it suitable for various applications in drug formulation .
2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride has several applications in scientific research and pharmaceuticals:
This compound's unique properties make it valuable in both academic research settings and industrial pharmaceutical applications, contributing significantly to advancements in therapeutic strategies against mood disorders and nicotine dependence.
The development of arylpropanone derivatives represents a significant trajectory in central nervous system (CNS) drug discovery. Bupropion hydrochloride (±-α-t-butylamino-3-chloropropiophenone HCl), first reported in 1977, pioneered this structural class as a novel antidepressant with a unique aminoketone scaffold distinct from tricyclic antidepressants and selective serotonin reuptake inhibitors [5]. This breakthrough catalyzed exploration of halogenated analogs, culminating in compounds like 2-(tert-Butylamino)-3',4'-dichloropropiophenone Hydrochloride (CAS 1346598-72-8). The strategic substitution pattern evolution—from monochloro to dichloro variants—emerged from structure-activity relationship (SAR) studies aimed at optimizing pharmacological profiles. These dichlorinated derivatives were initially investigated as synthetic intermediates or metabolites, with their significance as analytical reference standards becoming evident during rigorous impurity profiling of antidepressant formulations [4] [7].
Table 1: Evolution of Key Arylpropanone Derivatives in Pharmaceutical Development
Compound | CAS Number | Molecular Formula | Substituent Pattern | Primary Role |
---|---|---|---|---|
Bupropion HCl | 34911-55-2 | C₁₃H₁₈ClNO·HCl | 3-Chloro | Antidepressant API |
2-(tert-Butylamino)-3',4'-dichloropropiophenone HCl | 1346598-72-8 | C₁₃H₁₇Cl₂NO·HCl | 3,4-Dichloro | Synthetic Intermediate/Impurity |
2-(tert-Butylamino)-3'-bromopropiophenone HCl | 1049718-43-5 | C₁₃H₁₈BrNO·HCl | 3-Bromo | USP Related Compound B [7] |
2-(tert-Butylamino)-4'-chloropropiophenone HCl | 98849 | C₁₃H₁₈ClNO·HCl | 4-Chloro | USP Related Compound A [9] |
2-(tert-Butylamino)-3',5'-dichloropropiophenone | 1193779-48-4 | C₁₃H₁₇Cl₂NO | 3,5-Dichloro | USP Impurity |
The 3',4'-dichloro configuration confers distinct electronic and steric properties that profoundly influence bioactivity. Compared to monochlorinated bupropion, this analog exhibits enhanced electron-withdrawing character and molecular rigidity, promoting targeted interactions with biological receptors. Research demonstrates its role as a potent noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 and α7 subtypes [3]. The dichloro substitution stabilizes the molecule's binding within the receptor lumen between valine (position 13') and serine (position 6') rings—a domain critical for ion channel function [3]. Molecular docking studies reveal that the 3,4-dichlorophenyl moiety enhances hydrophobic contacts with conserved residues in the desensitized state of nAChRs, increasing binding affinity by approximately 6-17 fold over the parent bupropion [3]. This precise interaction underpins its utility in photolabeling studies to map binding sites within neurotransmitter-gated ion channels.
Table 2: Impact of Substituent Positioning on Pharmacological Properties
Substituent Position | Binding Affinity to nAChRs | Electron-Withdrawing Effect | Molecular Rigidity | Primary Application |
---|---|---|---|---|
3-Chloro (Bupropion) | Baseline | Moderate | Low | Therapeutic API |
3,4-Dichloro | 6-17 fold increase [3] | High | Moderate | Photolabeling probes [3] |
3,5-Dichloro | 3-5 fold increase | High | High | Analytical reference |
4-Chloro | Decrease | Moderate | Low | Impurity standard [9] |
This compound is designated as Bupropion Impurity 12 HCl in pharmaceutical quality control frameworks, reflecting its significance in antidepressant manufacturing [1] [3]. It arises during synthesis through:
Regulatory guidelines mandate strict control (<0.15% in final formulations) due to its pharmacological activity [6]. Analytical detection employs reverse-phase HPLC (UV detection at 214–254 nm) and GC-MS methods, leveraging its distinct retention behavior relative to the parent drug [1] [9]. As an intermediate, it serves in preparing photoreactive probes like (±)-2-(N-tert-butylamino)-3'-iodo-4'-azidopropiophenone (SADU-3-72) for mapping antidepressant binding sites [3]. Its synthesis typically involves Friedel-Crafts acylation of 1,2-dichlorobenzene followed by α-bromination and tert-butylamination, with final hydrochloride salt precipitation yielding >95% purity material suitable for reference standards [1] [4].
Table 3: Pharmaceutical Designations of Halogenated Bupropion Analogs
Designation | Chemical Name | CAS Number | Structural Features | Primary Use Context |
---|---|---|---|---|
Bupropion Impurity 12 HCl | 2-(tert-Butylamino)-3',4'-dichloropropiophenone HCl | 1346598-72-8 | 3,4-Dichloro substitution | Impurity standard [1] |
4-Chlorobupropion | 2-(tert-Butylamino)-4'-chloropropiophenone | 1193779-34-8 | 4-Chloro substitution | Metabolite/Impurity [6] |
Bupropion USP Related Comp B | 2-(tert-Butylamino)-3'-bromopropiophenone HCl | 1049718-43-5 | 3-Bromo substitution | Process impurity [7] |
5-Chlorobupropion | 2-(tert-Butylamino)-3',5'-dichloropropiophenone | 1193779-48-4 | 3,5-Dichloro substitution | Degradation product |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1